molecular formula C11H11F3N4O2 B2819766 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1448035-59-3

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2819766
CAS No.: 1448035-59-3
M. Wt: 288.23
InChI Key: BDOLAHIACHTKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound often scrutinized in various scientific fields. Its unique molecular structure makes it of interest in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes

The synthesis of 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following:

  • Formation of 3-(trifluoromethyl)-1H-pyrazole: : This is achieved through the reaction of hydrazine with trifluoroacetic acid derivatives.

  • Synthesis of 5-methylisoxazole-3-carboxylic acid: : This can be synthesized from methyl vinyl ketone and nitrile oxides.

  • Coupling Reaction: : The pyrazole and isoxazole intermediates are coupled using a suitable coupling agent, often EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions.

Industrial Production Methods

Industrial production often employs flow chemistry techniques to ensure high efficiency and yield. Flow reactors allow for precise control over reaction conditions, significantly improving safety and scalability compared to traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions including:

  • Oxidation: : Under specific conditions, it can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon can reduce certain functional groups within the compound.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the pyrazole moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Palladium on carbon, hydrogen gas.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products

  • Oxidation: : Conversion to more oxidized carboxylic acids or ketones.

  • Reduction: : Formation of simpler amide derivatives.

  • Substitution: : Varied products depending on the nucleophile, often leading to new functionalized derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, it serves as a building block for more complex molecules, thanks to its reactive pyrazole and isoxazole groups.

Biology

In biological research, it is explored for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives.

Medicine

Its unique structure allows it to bind to specific biological targets, making it a candidate for drug development, especially in the treatment of inflammatory diseases and certain cancers.

Industry

In the material sciences, it is studied for its properties in creating polymers and other advanced materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole: : Without the carboxamide group.

  • 3-(trifluoromethyl)-1H-pyrazol-1-yl derivatives: : Variants with different substituents on the pyrazole ring.

  • Isoxazole derivatives: : Compounds with similar isoxazole structure but different side chains.

Unique Features

The combination of the pyrazole and isoxazole rings with a trifluoromethyl group and carboxamide makes 5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide particularly unique, as it provides a distinctive set of chemical and biological properties not found in similar compounds.

With that covered, what do you want to dive deeper into or discuss next?

Properties

IUPAC Name

5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O2/c1-7-6-8(17-20-7)10(19)15-3-5-18-4-2-9(16-18)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOLAHIACHTKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.